5-hydroxy-1-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
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Overview
Description
Preparation Methods
One common method involves the use of radical trifluoromethylation, which has been shown to be effective in introducing the trifluoromethyl group into various organic molecules . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-hydroxy-1-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H14F3N3O3 |
---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
1,5-dioxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C19H14F3N3O3/c20-19(21,22)11-4-3-5-12(10-11)23-17(28)18-9-8-15(26)25(18)14-7-2-1-6-13(14)16(27)24-18/h1-7,10H,8-9H2,(H,23,28)(H,24,27) |
InChI Key |
IUIFIMNBIKOOIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(NC(=O)C3=CC=CC=C3N2C1=O)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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